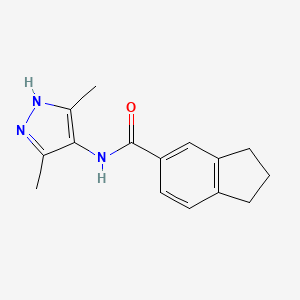
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide, also known as BDMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide acts as an inhibitor of protein kinases, specifically the mitogen-activated protein kinase (MAPK) family. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This inhibition of MAPK signaling has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Additionally, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been shown to inhibit the replication of various viruses, including HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of MAPK signaling, making it a valuable tool for studying the role of protein kinases in various cellular processes. 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has also been shown to have low toxicity in vitro, making it a safe option for cell-based assays. However, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has not been extensively studied in vivo, so its efficacy and toxicity in animal models are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide. One area of interest is the development of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide derivatives with improved solubility and potency. Another area of interest is the study of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide in animal models to better understand its efficacy and toxicity. Additionally, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide could be studied in combination with other drugs to determine its potential as a therapeutic agent for various diseases. Overall, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has the potential to be a valuable tool for scientific research and the development of new drugs.
Synthesemethoden
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide can be synthesized through a multistep reaction sequence that involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-bromo-4-methylbenzenesulfonyl chloride. The resulting product is then treated with ammonia to form 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide. The synthesis method of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has also been used as a tool to study the role of protein kinases in various cellular processes.
Eigenschaften
IUPAC Name |
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-7-4-5-11(10(13)6-7)19(17,18)16-12-8(2)14-15-9(12)3/h4-6,16H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENJOWCHZCKLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(NN=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

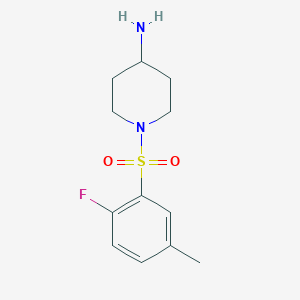
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
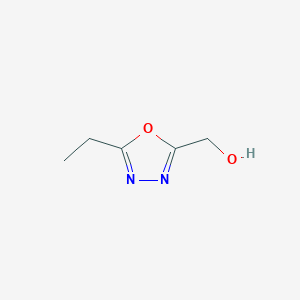
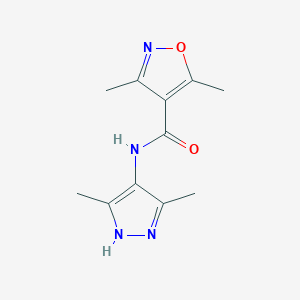
![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
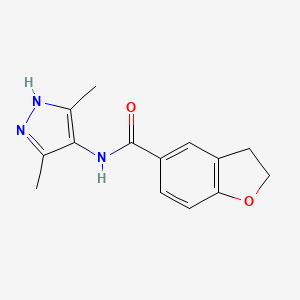
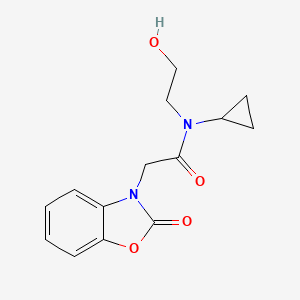

![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)

